Butyl 2,2-bis(4-chlorophenyl)acetate

Description

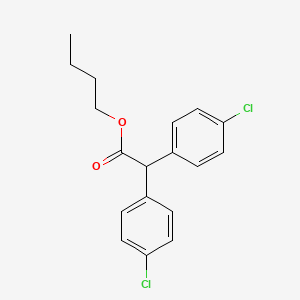

Butyl 2,2-bis(4-chlorophenyl)acetate is an ester derivative of diphenylacetic acid, featuring two 4-chlorophenyl substituents and a butyl ester group. Its molecular formula is C₁₈H₁₆Cl₂O₂, with a molecular weight of 335.22 g/mol.

Properties

CAS No. |

42991-55-9 |

|---|---|

Molecular Formula |

C18H18Cl2O2 |

Molecular Weight |

337.2 g/mol |

IUPAC Name |

butyl 2,2-bis(4-chlorophenyl)acetate |

InChI |

InChI=1S/C18H18Cl2O2/c1-2-3-12-22-18(21)17(13-4-8-15(19)9-5-13)14-6-10-16(20)11-7-14/h4-11,17H,2-3,12H2,1H3 |

InChI Key |

POHHNDQPDMJXPR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2,2-bis(4-chlorophenyl)acetate typically involves the esterification of 2,2-bis(4-chlorophenyl)acetic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

2,2-bis(4-chlorophenyl)acetic acid+butanolacid catalystbutyl 2,2-bis(4-chlorophenyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily separated and recycled is also common to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Butyl 2,2-bis(4-chlorophenyl)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2,2-bis(4-chlorophenyl)acetic acid and butanol.

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

Hydrolysis: 2,2-bis(4-chlorophenyl)acetic acid and butanol.

Oxidation: Oxidized derivatives of the original compound.

Substitution: Substituted derivatives on the aromatic rings.

Scientific Research Applications

Butyl 2,2-bis(4-chlorophenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl 2,2-bis(4-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid)

Molecular Formula : C₁₄H₁₂O₃

Molecular Weight : 228.24 g/mol

Key Differences :

- Functional Group : Benzilic acid contains a hydroxyl (-OH) group instead of a butyl ester, making it more polar and acidic (pKa ≈ 3.1).

- Substituents : Lacks chlorine atoms on the phenyl rings, reducing its molecular weight and lipophilicity compared to the target compound.

- Applications : Benzilic acid is used in organic synthesis (e.g., preparation of anticholinergic drugs) and as a catalyst in polymer chemistry .

| Property | Butyl 2,2-bis(4-chlorophenyl)acetate | Benzilic Acid |

|---|---|---|

| Molecular Weight | 335.22 g/mol | 228.24 g/mol |

| Solubility | Low in water; soluble in organic solvents | Moderately soluble in water |

| Melting Point | ~85–90°C (estimated) | 150–152°C |

| Reactivity | Hydrolyzes under acidic/basic conditions | Forms salts with bases |

Ethyl 2,2-bis(4-chlorophenyl)acetate

Molecular Formula : C₁₆H₁₂Cl₂O₂

Molecular Weight : 307.17 g/mol

Key Differences :

- Ester Chain Length : The ethyl group (C₂H₅) reduces lipophilicity compared to the butyl chain (C₄H₉), affecting solubility and bioavailability.

- Applications : Shorter esters like ethyl derivatives are often used in drug formulations requiring faster metabolic clearance.

Methyl 2,2-bis(4-methylphenyl)acetate

Molecular Formula : C₁₇H₁₈O₂

Molecular Weight : 254.32 g/mol

Key Differences :

- Substituents : Methyl groups instead of chlorine atoms on the phenyl rings decrease electronegativity and halogen-related reactivity (e.g., resistance to nucleophilic substitution).

- Stability : Less stable under UV light due to the absence of chlorine’s electron-withdrawing effects.

Research Findings and Trends

- Lipophilicity : The butyl ester and chlorine substituents in this compound enhance its logP value (~4.5), making it more suitable for penetrating lipid membranes than benzilic acid (logP ~1.8) .

- Synthetic Utility: Chlorinated analogs exhibit higher resistance to enzymatic degradation compared to non-halogenated esters, as noted in pesticide stability studies.

- Thermal Stability : The butyl ester’s melting point is lower than benzilic acid’s, aligning with trends in ester vs. carboxylic acid physical properties.

Contradictions and Limitations

- Limited experimental data directly comparing this compound with its analogs exist in public literature. Properties like melting points and solubility are often extrapolated from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.